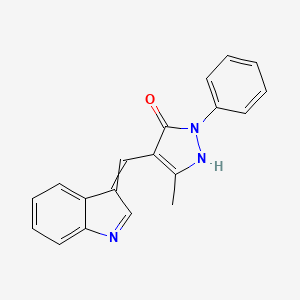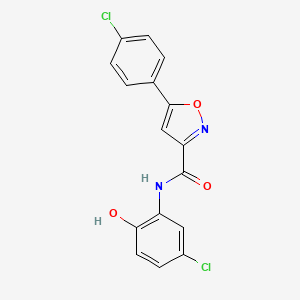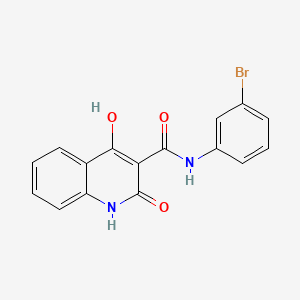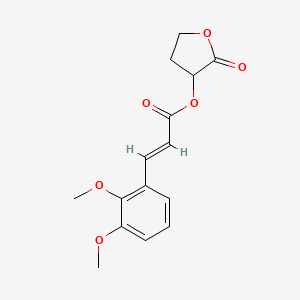![molecular formula C21H17N3O3S B10803649 3,5-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B10803649.png)
3,5-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for WAY-339491 involve several steps. The preparation typically starts with the synthesis of the thiazolo[5,4-b]pyridine core, followed by the introduction of the benzamide moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the compound .
Chemical Reactions Analysis
WAY-339491 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WAY-339491 has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: It is studied for its potential biological activities, including its effects on various cellular pathways.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of WAY-339491 involves its interaction with specific molecular targets and pathways. It is known to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
WAY-339491 can be compared with other similar compounds, such as:
Benzamide derivatives: These compounds share a similar core structure and may exhibit similar biological activities.
Thiazolo[5,4-b]pyridine derivatives: These compounds share a similar heterocyclic core and may have similar chemical properties.
Properties
Molecular Formula |
C21H17N3O3S |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
3,5-dimethoxy-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H17N3O3S/c1-26-16-10-14(11-17(12-16)27-2)19(25)23-15-6-3-5-13(9-15)20-24-18-7-4-8-22-21(18)28-20/h3-12H,1-2H3,(H,23,25) |
InChI Key |
IKWDUIJPWUAFFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(4-pyridyl)methanone](/img/structure/B10803566.png)
![7-(2-Furanylmethylamino)-2,3-dimethyl-4-thieno[1,2]pyrimido[4,5-b]pyridazinone](/img/structure/B10803577.png)
![N-benzyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10803581.png)
![7,8-Dichloro-[1,2,5]thiadiazolo[3,4-f]quinoxaline](/img/structure/B10803588.png)
![6-(4-fluorophenyl)-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10803592.png)

![ethyl 2-[(2-chlorophenyl)methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B10803598.png)
![3-ethyl-5-methyl-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B10803608.png)
![5-amino-N-(3,4-dimethylphenyl)-1-[2-(4-ethoxyanilino)-2-oxoethyl]triazole-4-carboxamide](/img/structure/B10803613.png)



![N-(2-fluorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B10803653.png)

